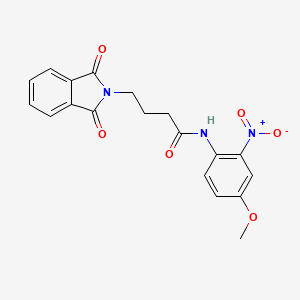
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE) pathway. This pathway is involved in the regulation of protein degradation and has been implicated in various diseases, including cancer. In recent years, MLN4924 has gained attention as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide works by inhibiting the NAE pathway, which is involved in the activation of the ubiquitin-like protein NEDD8. NEDD8 is required for the activation of the cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for the degradation of many cellular proteins. By inhibiting NAE, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide prevents the activation of NEDD8 and thereby inhibits the activity of CRLs, leading to the accumulation of proteins that are targeted for degradation.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide is its specificity for the NAE pathway, which makes it a useful tool for studying the role of this pathway in various cellular processes. However, one limitation is that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide can have off-target effects, which can complicate the interpretation of experimental results. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide can be toxic to normal cells at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide. One area of research is the development of more specific inhibitors of the NAE pathway, which could minimize off-target effects and improve the therapeutic potential of these compounds. Another area of research is the identification of biomarkers that can predict response to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide treatment, which could help to identify patients who are most likely to benefit from this therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide in various disease settings.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation and chemotherapy.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-28-12-8-9-15(16(11-12)22(26)27)20-17(23)7-4-10-21-18(24)13-5-2-3-6-14(13)19(21)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOBINZGPWVRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



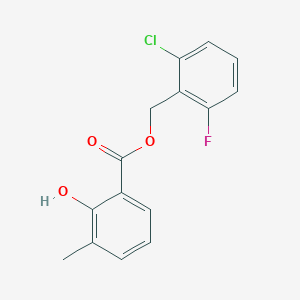
![5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111664.png)
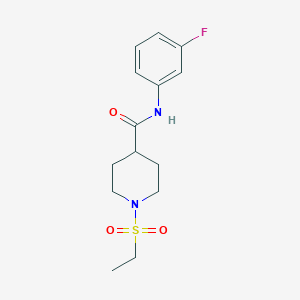
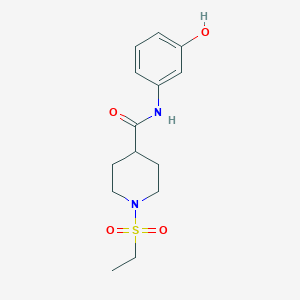
![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111684.png)
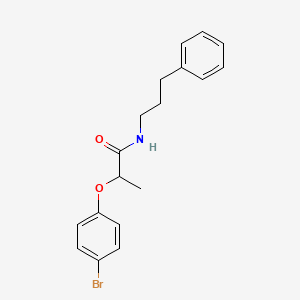

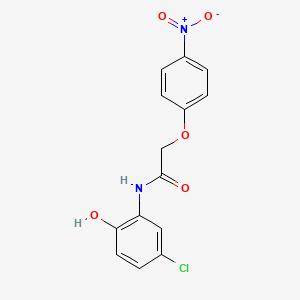
![5-bromo-2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4111700.png)
![3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4111702.png)
![methyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4111703.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4111709.png)
![2-[4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111716.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4111725.png)